2-(4-tert-butylphenoxy)-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide
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Overview
Description
2-(4-tert-butylphenoxy)-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide is a complex organic compound that features a tert-butylphenoxy group and a dimethylamino cyclohexylmethyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide typically involves multiple steps. One common approach starts with the condensation of phenol with epoxy cyclohexane to form 2-(4-tert-butylphenoxy)cyclohexanol. This intermediate is then subjected to alkylation on the benzene ring to introduce the tert-butyl group, followed by further functionalization to introduce the dimethylamino group and the acetamide moiety .
Industrial Production Methods
Industrial production methods for this compound often utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-butylphenoxy)-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
2-(4-tert-butylphenoxy)-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-(4-tert-butylphenoxy)-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tert-butylphenoxy derivatives and cyclohexylmethyl acetamides. Examples include:
- 2-(4-tert-butylphenoxy)propanoic acid
- 2-(4-tert-butylphenoxy)cyclohexanol
Uniqueness
What sets 2-(4-tert-butylphenoxy)-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for a wide range of research applications, offering distinct advantages over similar compounds in terms of reactivity, stability, and specificity.
Properties
Molecular Formula |
C21H34N2O2 |
---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
2-(4-tert-butylphenoxy)-N-[[1-(dimethylamino)cyclohexyl]methyl]acetamide |
InChI |
InChI=1S/C21H34N2O2/c1-20(2,3)17-9-11-18(12-10-17)25-15-19(24)22-16-21(23(4)5)13-7-6-8-14-21/h9-12H,6-8,13-16H2,1-5H3,(H,22,24) |
InChI Key |
OJYPXNPYYHMOLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NCC2(CCCCC2)N(C)C |
Origin of Product |
United States |
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